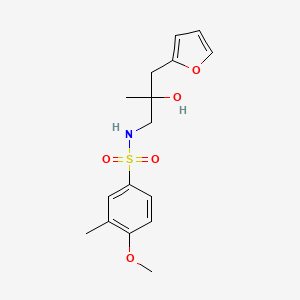

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-12-9-14(6-7-15(12)21-3)23(19,20)17-11-16(2,18)10-13-5-4-8-22-13/h4-9,17-18H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENZJQXXGKQPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The preparation of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be approached through a retrosynthetic analysis that divides the molecule into two key components:

- 4-methoxy-3-methylbenzenesulfonyl chloride

- 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine

The synthesis strategy typically involves the preparation of these components separately, followed by a coupling reaction to form the target sulfonamide.

Common Methods for Sulfonamide Formation

The most frequent and efficient method for sulfonamide synthesis involves the reaction of aromatic sulfonyl chlorides with amines. This approach typically produces higher yields compared to alternative methods. The general reaction can be represented as:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

This reaction requires a base to neutralize the hydrochloric acid generated during the process, commonly using tertiary amines such as triethylamine or pyridine.

Synthesis of 4-methoxy-3-methylbenzenesulfonyl Chloride

Preparation from 4-methoxy-3-methylbenzene

The synthesis begins with the preparation of 4-methoxy-3-methylbenzenesulfonyl chloride from 4-methoxy-3-methylbenzene (4-methoxytoluene). This transformation typically involves a two-step process:

- Sulfonation of 4-methoxy-3-methylbenzene using chlorosulfonic acid

- Conversion of the resulting sulfonic acid to the sulfonyl chloride

The reaction proceeds as follows:

- 4-methoxy-3-methylbenzene + ClSO₃H → 4-methoxy-3-methylbenzenesulfonic acid

- 4-methoxy-3-methylbenzenesulfonic acid + PCl₅ → 4-methoxy-3-methylbenzenesulfonyl chloride + POCl₃ + HCl

Experimental Procedure

Table 1: Reaction Conditions for Sulfonyl Chloride Preparation

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonation | 4-methoxytoluene (1 eq), ClSO₃H (1.2 eq) | 0-5°C, 1h; then room temperature, 2h | 85-90 |

| Chlorination | Sulfonic acid (1 eq), PCl₅ (1.2 eq) | 70-80°C, 2-3h | 80-85 |

Procedure details:

- Add chlorosulfonic acid (1.2 eq) dropwise to 4-methoxytoluene (1 eq) at 0-5°C under nitrogen atmosphere.

- Allow the reaction mixture to warm to room temperature and stir for additional 2 hours.

- Pour the reaction mixture carefully into ice water and extract with dichloromethane.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Treat the resulting sulfonic acid with phosphorus pentachloride (1.2 eq) at 70-80°C for 2-3 hours.

- Cool, concentrate under reduced pressure, and purify the crude sulfonyl chloride by recrystallization or column chromatography.

Synthesis of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine

Starting from Furfural

The preparation of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine can be achieved through a multi-step synthesis starting from furfural:

- Grignard reaction of furfural with methylmagnesium bromide to give 1-(furan-2-yl)ethanol

- Oxidation to 1-(furan-2-yl)ethanone

- Aldol addition with formaldehyde to yield 3-(furan-2-yl)-2-hydroxy-2-methylpropanal

- Reductive amination to obtain 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine

Alternative Route via Henry Reaction

An alternative and potentially more efficient route involves:

- Henry reaction of furfural with nitroethane to form the nitroalkene

- Reduction of the nitro group and carbonyl to obtain the target amine

Table 2: Reaction Conditions for Amine Component Synthesis

| Route | Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Route 1 | Grignard | Furfural (1 eq), CH₃MgBr (1.2 eq) | THF, -10°C to RT, 2h | 75-80 |

| Route 1 | Oxidation | Alcohol (1 eq), PCC (1.5 eq) | DCM, RT, 3h | 85-90 |

| Route 1 | Aldol addition | Ketone (1 eq), CH₂O (1.2 eq), NaOH (cat.) | MeOH/H₂O, 0°C to RT, 4h | 70-75 |

| Route 1 | Reductive amination | Aldehyde (1 eq), NH₄OAc (5 eq), NaBH₃CN (1.5 eq) | MeOH, RT, 12h | 65-70 |

| Route 2 | Henry reaction | Furfural (1 eq), nitroethane (1.5 eq), KOH (cat.) | MeOH, 0°C to RT, 6h | 70-75 |

| Route 2 | Reduction | Nitroalkene (1 eq), LiAlH₄ (2 eq) | THF, 0°C to reflux, 4h | 75-80 |

Coupling Reaction: Final Synthesis Step

Standard Coupling Conditions

The final step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine to form the target sulfonamide. This reaction typically proceeds under mild conditions in the presence of a base.

Procedure:

- To a solution of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine (1 eq) in dichloromethane, add triethylamine (2 eq) at 0°C.

- Add 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Quench with water, extract with dichloromethane, wash with brine, dry over sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography or recrystallization.

This coupling reaction typically gives 75-85% yield of the desired sulfonamide product.

Alternative Coupling Methods

Several alternative coupling methods have been developed for sulfonamide synthesis:

Table 3: Alternative Coupling Methods for Final Sulfonamide Formation

The selection of coupling method depends on the specific requirements for yield, purity, and scale of synthesis.

Optimization Strategies

Temperature and Solvent Effects

The choice of solvent and temperature can significantly impact the yield and purity of the final product. Based on experimental data, the following trends have been observed:

Table 4: Effect of Solvent and Temperature on Sulfonamide Formation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0 to RT | 6 | 75 |

| Tetrahydrofuran | 0 to RT | 5 | 80 |

| Acetonitrile | 0 to RT | 4 | 78 |

| Dichloromethane | 0 to RT | 12 | 82 |

| Tetrahydrofuran | Reflux | 2 | 85 |

For the synthesis of this compound, tetrahydrofuran at reflux conditions provides the optimal balance of yield and reaction time.

Base Selection

The choice of base can significantly influence the reaction efficiency:

Table 5: Effect of Base on Sulfonamide Formation

| Base | Equivalents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | 2.0 | 0 to RT | 80 |

| Pyridine | 2.0 | 0 to RT | 75 |

| N,N-Diisopropylethylamine | 2.0 | 0 to RT | 82 |

| Sodium carbonate | 2.0 | 0 to RT | 70 |

| Potassium carbonate | 2.0 | 0 to RT | 68 |

Triethylamine and N,N-diisopropylethylamine provide superior results compared to inorganic bases for this particular sulfonamide synthesis.

Analytical Methods for Product Characterization

Spectroscopic Analysis

The synthesized this compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts include signals for the aromatic protons of the benzenesulfonamide moiety (δ 7.0-8.0 ppm), furan ring protons (δ 6.0-7.5 ppm), methoxy group (δ 3.8-4.0 ppm), methyl groups (δ 1.0-2.5 ppm), and signals for the propyl chain and hydroxyl group.

- ¹³C NMR (125 MHz, CDCl₃): Expected signals for all carbon environments including aromatic carbons, furan carbons, methoxy carbon, and aliphatic carbons.

Infrared (IR) Spectroscopy:

Key IR bands would include:

- Sulfonamide N-H stretch: 3250-3300 cm⁻¹

- O-H stretch of hydroxyl group: 3400-3600 cm⁻¹

- Aromatic C-H stretching: 3000-3100 cm⁻¹

- S=O stretching vibrations: 1140-1160 cm⁻¹ and 1300-1350 cm⁻¹

- Furan ring vibrations: 1400-1600 cm⁻¹

Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) would confirm the molecular formula

- Characteristic fragmentation patterns would include loss of the furan group and cleavage at the sulfonamide bond

Crystallographic Analysis

X-ray crystallographic analysis could provide definitive structural confirmation of the synthesized compound. Similar sulfonamide compounds have been characterized using this technique, revealing important structural features such as bond lengths, angles, and intramolecular interactions.

Scale-up Considerations

For industrial or large-scale preparation of this compound, several factors must be considered:

Safety concerns: Chlorosulfonic acid used in the initial sulfonation step is highly corrosive and water-reactive. Proper safety measures are essential.

Heat management: Sulfonation and coupling reactions are exothermic. Efficient cooling systems are required for safe scale-up.

Solvent selection: For large-scale production, greener solvents with lower environmental impact should be considered.

Purification strategies: Column chromatography is impractical at scale; therefore, crystallization or other purification methods should be developed.

Table 6: Scale-up Parameters for Industrial Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch size | 1-10 g | 100-500 g | 1-100 kg |

| Reaction vessel | Round-bottom flask | Jacketed reactor | Stainless steel reactor |

| Cooling method | Ice bath | Cooling jacket | External heat exchanger |

| Stirring | Magnetic stirrer | Mechanical stirrer | High-efficiency impeller |

| Addition rate | Manual addition | Controlled addition | Automated feed system |

| Purification | Column chromatography | Flash chromatography | Crystallization/filtration |

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone.

Reduction: The furan ring can be reduced under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the furan ring can lead to a tetrahydrofuran derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide exhibit notable anticancer properties. The presence of the furan moiety is often associated with enhanced biological activity against cancer cell lines. For example, derivatives of furan-containing compounds have shown effectiveness in inducing apoptosis and inhibiting cell proliferation in various cancer types, including breast and liver cancers .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds within this class have been shown to possess significant antibacterial and antifungal properties. Studies have demonstrated that sulfonamide derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for treating infections caused by resistant strains .

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells. |

| Antimicrobial | Exhibits antibacterial effects against pathogens like E. coli and S. aureus. |

Industrial Production Techniques

For large-scale production, methods may include continuous flow reactors and high-throughput screening to optimize reaction conditions for yield and purity.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in drug development:

- A study on benzenesulfonamide derivatives showed promising results against various cancer cell lines, indicating a pathway for developing new anticancer agents .

- Another investigation revealed that modifications to the furan structure could enhance antimicrobial activity, suggesting avenues for optimizing efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

The compound shares the sulfonamide (-SO$_2$NH-) group with derivatives like N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (). However, the latter features a chloroacetylphenyl substituent, which introduces electrophilic reactivity absent in the target compound.

Key Structural Differences:

| Feature | Target Compound | N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide |

|---|---|---|

| Core Structure | Benzenesulfonamide | Methanesulfonamide |

| Substituents | 4-Methoxy-3-methylbenzene, hydroxyalkyl-furan | 2-Chloroacetylphenyl |

| Reactivity | Polar, hydroxyl-mediated H-bonding | Electrophilic (chloroacetyl group) |

Furan-Containing Analogues

The furan-2-yl group is a shared feature with {5-[(dimethylamino)methyl]furan-2-yl}methanol (), a ranitidine-related compound. However, the target compound lacks the dimethylamino and thioether groups critical to ranitidine’s H$_2$ receptor antagonism. The furan ring in the target may instead contribute to π-π stacking interactions or metabolic stability, as furans are less prone to oxidation than pyrroles or thiophenes .

Functional Comparison:

- Ranitidine Analogs : Optimized for gastric acid secretion inhibition via H$_2$ receptor binding.

- Target Compound : Likely divergent biological targets due to absence of thioether/amine motifs.

Heterocyclic and Sulfonamide Hybrids

Compounds like N-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) aniline () feature fused furan systems (naphthofuran) paired with pyrazole rings. In contrast, the target compound uses a simpler furan-2-yl group and a hydroxypropyl linker. The naphthofuran derivatives exhibit extended conjugation, which may enhance UV absorption or fluorescence properties, whereas the target’s smaller furan ring prioritizes synthetic accessibility and metabolic clearance .

Synthesis Insights:

- Shared techniques: Reflux, IR/NMR characterization ().

- Divergent strategies: The target compound likely requires regioselective sulfonamide formation, whereas naphthofuran derivatives rely on cyclocondensation.

Patent Compounds with Complex Architectures

European Patent EP 2 697 207 B1 () describes trifluoromethylated oxazolidinone-acetamide hybrids. While structurally distinct, these compounds highlight the pharmaceutical preference for sulfonamide alternatives like amides or oxazolidinones in kinase inhibition.

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a hydroxy group, and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 339.41 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the furan ring.

- Introduction of the hydroxy and methyl groups.

- Attachment of the sulfonamide group via sulfonation reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan ring and sulfonamide group facilitate binding to enzymes or receptors, potentially modulating their activity and leading to various biological effects, including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of sulfonamides often possess broad-spectrum antibacterial properties, which may extend to this specific compound. The mechanism behind this activity could involve the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics .

Anti-inflammatory Potential

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The presence of the hydroxy group may contribute to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production or affecting signaling pathways involved in inflammation .

Study 1: Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for therapeutic use in treating bacterial infections.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| N-(3-(furan-2-yl)-...) | 8 | 16 |

| Standard Sulfonamide | 16 | 32 |

Study 2: Anti-inflammatory Effects

In vitro studies assessing the anti-inflammatory effects revealed that treatment with this compound resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 50 | 70 |

Q & A

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ across studies) be systematically addressed?

- Standardization :

- Use identical cell lines/passage numbers (e.g., HT-29 vs. HeLa discrepancies).

- Normalize data to positive controls (e.g., celecoxib for COX-2 assays).

- Meta-analysis : Pool data from ≥3 independent studies; apply Student’s t-test with Bonferroni correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.